Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold integrating pyridine and pyrimidine rings. The structure features a 3-fluorophenyl substituent at position 5, isobutyl ester at position 6, and methyl groups at positions 1, 3, and 5. Its molecular formula is C₂₂H₂₄FN₃O₄, with a molecular weight of 413.45 g/mol (calculated from structural analogs in ). Synthetic routes often involve cyclocondensation of substituted pyruvic acids with aminouracils, as seen in related pyridopyrimidine derivatives .
Propriétés
IUPAC Name |
2-methylpropyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKUYCNWIDADFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the realms of anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique hexahydropyrido[2,3-d]pyrimidine core with multiple functional groups that may contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy as fluorinated compounds often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability.
Structural Formula
Molecular Weight
- Molecular Weight : 360.41 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate show significant anticancer properties. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), SF-268 (brain cancer), and B16F-10 (melanoma).
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
A recent study evaluated a series of pteridine derivatives for their anticancer activity. The results indicated that modifications in the structure significantly influenced their efficacy against various cancer cell lines. The compound in focus showed promising results in inhibiting cell growth and inducing apoptosis in tested cell lines .
Anti-inflammatory Properties
Inflammation plays a critical role in various chronic diseases. Compounds with a similar structure have been investigated for their anti-inflammatory effects:
- Target Enzymes : Many derivatives inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response.
Research Findings
In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines and chemokines in activated immune cells. This suggests a potential application in treating inflammatory diseases .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive due to lipophilicity |
| Metabolism | Hepatic; potential for phase I and II metabolism |
| Excretion | Primarily renal |
The compound's lipophilic nature may facilitate better absorption and distribution but could also pose challenges regarding metabolism and clearance.
Comparaison Avec Des Composés Similaires
Critical Analysis of Divergent Evidence
- and highlight divergent synthetic yields depending on fluorination and heterocycle type. The nanocatalyst method is superior for non-fluorinated analogs but less efficient for fluorophenyl derivatives.
- Pharmacological data in and suggest structural nuances (e.g., thio vs. oxo groups) drastically alter target engagement, underscoring the need for tailored functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
